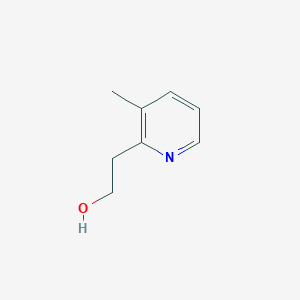

2-(3-Methylpyridin-2-yl)ethan-1-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-3-2-5-9-8(7)4-6-10/h2-3,5,10H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJRCXUOOQZWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561497 | |

| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4723-26-6 | |

| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations Involving 2 3 Methylpyridin 2 Yl Ethan 1 Ol Moieties

Mechanistic Investigations of Formation Reactions

The formation of the 2-(3-methylpyridin-2-yl)ethan-1-ol structure can be achieved through various synthetic routes, primarily involving C-H functionalization or nucleophilic addition to a precursor.

Role of Pyridine (B92270) Nitrogen as a Brønsted Base in C-H Functionalization

The functionalization of pyridine C-H bonds is a significant challenge due to the electron-deficient nature of the ring. libretexts.orgwikipedia.org The nitrogen atom's lone pair of electrons primarily interacts with Lewis acids rather than the ring's π-electrons, which deactivates the ring towards traditional electrophilic substitution. libretexts.org However, this same electronic feature is key to directing C-H functionalization, particularly at the C-2 position.

In many transition-metal-catalyzed C-H alkylation reactions, the pyridine nitrogen acts as a coordinating atom for the metal catalyst. libretexts.orgacs.org This coordination brings the metal center into proximity with the ortho C-H bond (the C-2 position), facilitating its activation. While often described as an interaction with a Lewis acidic metal center, the inherent basicity of the pyridine nitrogen is crucial for this initial coordination. A proposed mechanism often involves the coordination of the pyridine to the metal catalyst, followed by a deprotonation step (C-H activation) to generate a pyridyl-metal species. libretexts.org This species can then react with an electrophile, such as an alkene, to form the C-C bond. libretexts.org Therefore, the nitrogen's ability to act as a Lewis base is instrumental in directing the regioselectivity of the functionalization.

Intermediates and Transition States in Nucleophilic Addition Pathways

A primary pathway to synthesize this compound involves the nucleophilic addition of a two-carbon unit to a 3-methylpyridine (B133936) precursor or, more commonly, the addition of a hydride or organometallic reagent to a 2-acyl-3-methylpyridine, such as 1-(3-methylpyridin-2-yl)ethanone.

The mechanism for this reaction is characteristic of nucleophilic additions to carbonyl compounds. nih.govmasterorganicchemistry.com The nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. quimicaorganica.orglibretexts.org This step proceeds through a high-energy tetrahedral transition state, culminating in a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub In the final step, protonation of this alkoxide intermediate by a protic solvent or during an acidic workup yields the final alcohol product. quimicaorganica.orglibretexts.org

Aldehydes are generally more reactive than ketones in these reactions due to both electronic and steric factors. masterorganicchemistry.compressbooks.pub The single alkyl group on an aldehyde is less sterically hindering and provides less electronic stabilization to the partial positive charge on the carbonyl carbon compared to the two alkyl groups on a ketone. libretexts.org

| Reaction Step | Description | Key Species |

| 1. Nucleophilic Attack | The nucleophile (e.g., H⁻ from NaBH₄) attacks the electrophilic carbonyl carbon of a precursor like 1-(3-methylpyridin-2-yl)ethanone. | Nucleophile, Carbonyl Compound |

| 2. Transition State | A high-energy, crowded transition state is formed as the C-Nu bond begins to form and the C=O π-bond begins to break. | Tetrahedral Transition State |

| 3. Intermediate Formation | The π-bond breaks, and a tetrahedral alkoxide intermediate is formed with a negative charge on the oxygen atom. quimicaorganica.org | Tetrahedral Alkoxide |

| 4. Protonation | The alkoxide is protonated by a proton source (e.g., H₂O, H₃O⁺) to yield the final ethanol (B145695) derivative. quimicaorganica.org | Alcohol Product |

Elucidation of Nucleophilic Aromatic Substitution Mechanisms in Related Pyridines

While not a direct formation route for the ethanol moiety itself, understanding nucleophilic aromatic substitution (SNAr) is crucial for the synthesis of functionalized pyridine precursors. In pyridine, SNAr reactions, where a nucleophile displaces a leaving group, occur preferentially at the 2- and 4-positions. stackexchange.comresearchgate.netnih.gov

The mechanism proceeds via an addition-elimination pathway. echemi.com The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group, which temporarily breaks the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. acs.orgresearchgate.net

The stability of this intermediate dictates the regioselectivity. When attack occurs at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is located on the electronegative nitrogen atom. stackexchange.comresearchgate.net This delocalization provides significant stabilization. In contrast, if the nucleophile attacks the C-3 position, the negative charge cannot be delocalized onto the nitrogen, resulting in a less stable intermediate and a much slower reaction rate. stackexchange.comresearchgate.net

| Position of Attack | Intermediate Stability | Reason for Stability/Instability |

| C-2 (ortho) | High | Negative charge is delocalized onto the electronegative nitrogen atom via resonance. researchgate.net |

| C-4 (para) | High | Negative charge is delocalized onto the electronegative nitrogen atom via resonance. researchgate.net |

| C-3 (meta) | Low | The negative charge cannot be placed on the nitrogen atom through resonance. stackexchange.com |

Kinetic and Thermodynamic Parameters of Reactions Forming Pyridinylethanols

For formation via nucleophilic addition to a carbonyl, the reaction is typically exothermic and spontaneous (negative ΔG). The activation energy is influenced by the reactivity of the carbonyl group; aldehydes have a lower activation barrier than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

For formation via nucleophilic aromatic substitution on a precursor, the rate-determining step is the formation of the Meisenheimer complex. researchgate.net The activation energy for attack at the C-2 or C-4 position is significantly lower than at C-3 because the resulting intermediate is stabilized by charge delocalization onto the nitrogen atom. stackexchange.comresearchgate.net

The thermodynamics of alcohol dehydration , a reaction of the title compound, are better understood. This reaction is an elimination and is typically endothermic (positive ΔH), meaning it requires an input of energy to proceed. stackexchange.combyjus.com The entropy change (ΔS) is positive because one molecule of the alcohol decomposes into two molecules (alkene and water). stackexchange.comechemi.com According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making ΔG more negative and favoring the formation of the products. stackexchange.comechemi.com

Diversification of this compound via Chemical Transformations

The hydroxyl group of this compound is a key site for further chemical transformations, allowing for the synthesis of a variety of derivatives.

Dehydration Reactions to Alkenylpyridine Derivatives

The dehydration of this compound is an elimination reaction that forms an alkenylpyridine and a molecule of water. This transformation is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgnih.gov

The reaction mechanism depends on the structure of the alcohol. libretexts.org As this compound is a primary alcohol, its dehydration is expected to proceed via an E2 (bimolecular elimination) mechanism . libretexts.orgnih.gov

The hydroxyl oxygen is protonated by the acid catalyst to form a good leaving group, an alkyloxonium ion. libretexts.orgnih.gov

A base (such as HSO₄⁻ or another alcohol molecule) abstracts a proton from the adjacent carbon (the β-carbon) in a concerted step, while the alkyloxonium ion departs as water, forming the double bond. nih.gov

Functional Group Interconversions on the Ethanol Side Chain and Pyridine Ring

The ethanol side chain of this compound possesses a primary alcohol group, which is a versatile handle for numerous chemical modifications. Concurrently, the 3-methylpyridine ring can undergo transformations at the nitrogen atom, the methyl group, and the aromatic ring itself.

On the Ethanol Side Chain:

The primary alcohol of the ethanol side chain can be readily converted into other functional groups such as aldehydes, carboxylic acids, esters, and ethers.

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. For instance, mild oxidizing agents would favor the formation of 2-(3-methylpyridin-2-yl)acetaldehyde, while stronger oxidizing agents would lead to 2-(3-methylpyridin-2-yl)acetic acid.

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. google.com This reaction is typically catalyzed by an acid or a coupling agent. For example, the reaction with acetic anhydride (B1165640) would yield 2-(3-methylpyridin-2-yl)ethyl acetate (B1210297). The 2-(pyridin-2-yl)ethyl group has been explored as a protecting group for carboxylic acids, which can be cleaved under alkaline or thermal conditions. rsc.org

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, which can then be displaced by a variety of nucleophiles to introduce new functionalities.

On the Pyridine Ring:

The pyridine ring, with its nitrogen heteroatom and methyl substituent, offers several sites for functional group interconversion.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. tamu.eduresearchgate.netthieme-connect.de This transformation is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). tamu.eduarkat-usa.org The resulting N-oxide exhibits altered reactivity compared to the parent pyridine, often facilitating substitutions at the 2- and 4-positions. scripps.edu The presence of an alkyl group at the 2-position can influence the rate of N-oxidation due to steric effects. researchgate.net

Reactions of the Methyl Group: The methyl group on the pyridine ring can also be functionalized. For instance, palladium-catalyzed activation of an ortho-alkyl C-H bond in 2-alkylpyridine N-oxides has been demonstrated. thieme-connect.de

Nucleophilic Substitution: The pyridine ring is relatively electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions. wikipedia.org The presence of the electron-donating methyl group at the 3-position may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine.

Ring Transformation: In some cases, pyridine rings can undergo ring-opening and ring-closing reactions to form other heterocyclic or carbocyclic systems. For example, para-substituted pyridines have been converted into meta-substituted anilines through sequential ring-opening and ring-closing reactions. nih.gov

The following tables summarize the key functional group interconversions for the ethanol side chain and the pyridine ring, based on known reactions of analogous compounds.

Table 1: Functional Group Interconversions on the Ethanol Side Chain

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | Mild oxidizing agent (e.g., PCC) | Aldehyde |

| Oxidation | Strong oxidizing agent (e.g., KMnO4, CrO3) | Carboxylic Acid |

| Esterification | Carboxylic acid, acid catalyst (e.g., H2SO4) | Ester google.com |

| Esterification | Acid anhydride or acid chloride, base (e.g., pyridine) | Ester |

Table 2: Functional Group Interconversions on the Pyridine Ring

| Reaction Type | Reagents and Conditions | Product Functional Group/Modification |

| N-Oxidation | H2O2, phosphotungstic acid tamu.edu | N-Oxide |

| N-Oxidation | Dimethyldioxirane (DMDO) researchgate.net | N-Oxide |

| N-Oxidation | m-CPBA arkat-usa.org | N-Oxide |

| Nucleophilic Substitution | Strong nucleophile (e.g., organometallic reagent) | Substituted Pyridine wikipedia.org |

Advanced Spectroscopic and Structural Characterization of 2 3 Methylpyridin 2 Yl Ethan 1 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy of 2-(3-methylpyridin-2-yl)ethan-1-ol provides key insights into the number and types of hydrogen atoms present in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal information about adjacent non-equivalent protons.

In the ¹H NMR spectrum of this compound, the aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methyl group attached to the pyridine ring would resonate as a singlet in the upfield region (around δ 2.3-2.5 ppm). The protons of the ethan-1-ol side chain would exhibit characteristic multiplets. The two methylene (B1212753) protons adjacent to the pyridine ring (-CH₂-) and the two methylene protons adjacent to the hydroxyl group (-CH₂OH) would likely appear as triplets, assuming coupling to each other. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Pyridine-H | 7.0 - 8.5 | m | - |

| -CH₂- (adjacent to pyridine) | ~2.9 - 3.1 | t | ~7-8 |

| -CH₂- (adjacent to OH) | ~3.8 - 4.0 | t | ~7-8 |

| -OH | Variable | br s | - |

| -CH₃ | ~2.3 - 2.5 | s | - |

| This table represents predicted values based on general principles of ¹H NMR spectroscopy and data for analogous structures. |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region (δ 120-160 ppm). The carbon bearing the methyl group and the carbon attached to the ethan-1-ol side chain will have distinct chemical shifts within this range. The methyl carbon will appear at a significantly higher field (upfield, around δ 15-25 ppm). The two methylene carbons of the side chain will have chemical shifts in the intermediate region, with the carbon attached to the hydroxyl group (-CH₂OH) being more deshielded (further downfield, around δ 60-70 ppm) than the one adjacent to the pyridine ring (-CH₂-). hmdb.calibretexts.orgresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine-C (unsubstituted) | 120 - 140 |

| Pyridine-C (substituted) | 140 - 160 |

| -CH₂- (adjacent to pyridine) | ~35 - 45 |

| -CH₂- (adjacent to OH) | ~60 - 70 |

| -CH₃ | ~15 - 25 |

| This table represents predicted values based on general principles of ¹³C NMR spectroscopy and data for analogous structures. hmdb.ca |

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. emerypharma.comsdsu.edu For instance, it would show a cross-peak between the signals of the two methylene groups in the ethan-1-ol side chain, confirming their adjacent relationship. It would also show correlations between the coupled protons on the pyridine ring. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. sdsu.educolumbia.eduyoutube.com This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal. sdsu.educolumbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.educolumbia.eduyoutube.com This is particularly useful for connecting different parts of the molecule. For example, an HMBC experiment could show a correlation between the protons of the methylene group adjacent to the pyridine ring and the carbon atoms of the ring, as well as a correlation between the methyl protons and the C3 carbon of the pyridine ring. sdsu.educolumbia.eduyoutube.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic side chain would appear in the region of 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be observed in the 1000-1260 cm⁻¹ range. The presence of the methyl group would be indicated by C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=C, C=N (aromatic ring) | 1400-1600 | Stretching |

| C-O (primary alcohol) | 1000-1260 | Stretching |

| C-H (methyl) | ~1375 and ~1450 | Bending |

| This table represents characteristic IR absorption ranges for the functional groups present in the molecule. mdpi.comchemicalbook.comchemicalbook.com |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

For this compound (C₈H₁₁NO), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (137.18 g/mol ). uni.lu The presence of a nitrogen atom means the molecule follows the nitrogen rule, resulting in an odd nominal molecular weight.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). miamioh.edulibretexts.orgyoutube.com For this compound, alpha-cleavage would result in the loss of a CH₂OH radical, leading to a significant fragment ion. Cleavage of the bond between the pyridine ring and the side chain could also occur, leading to fragments corresponding to the methylpyridine cation and the ethan-1-ol radical, or vice versa. youtube.comyoutube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a chemical formula of C8H11NO, the expected exact mass can be calculated. scbt.comsigmaaldrich.com HRMS analysis, often performed using techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry, can differentiate between compounds with the same nominal mass but different elemental formulas. copernicus.org This level of precision is essential for verifying the successful synthesis of the target compound and for identifying any potential impurities. mdpi.com

Table 1: Theoretical and Observed Mass Data for this compound

| Parameter | Value |

| Chemical Formula | C8H11NO |

| Theoretical Monoisotopic Mass | 137.084064 u |

| Observed Mass (HRMS) | Typically within ± 5 ppm of theoretical |

Note: The observed mass is an example and can vary slightly between different HRMS instruments and experimental conditions.

Chiral Analysis Techniques for Enantiomeric Purity Assessment

Since this compound contains a chiral center, it can exist as a pair of enantiomers. Determining the enantiomeric purity is crucial, especially in pharmaceutical applications where different enantiomers can exhibit distinct biological activities.

High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is a powerful and widely used method for the separation and quantification of enantiomers. mdpi.com The principle lies in the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

For the analysis of pyridyl alcohols and their analogs, various CSPs can be effective. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral compounds, including alcohols. tandfonline.comnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is optimized to achieve the best separation. tandfonline.com Detection is often carried out using a UV detector, as the pyridine ring exhibits strong UV absorbance. tandfonline.com

Table 2: Example HPLC Method for Chiral Separation of a Pyridyl Alcohol Analog

| Parameter | Condition |

| Column | Chiralpak IA (amylose-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.2 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

This is an illustrative example based on the separation of a similar compound. tandfonline.com Method optimization would be required for this compound.

The successful separation of enantiomers allows for the determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Table 3: Crystallographic Data for an Analogous Pyridine Derivative (2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 5.901(2) |

| b (Å) | 13.380(4) |

| c (Å) | 11.537(3) |

| β (°) | 95.760(5) |

| V (ų) | 906.3 |

| Z | 4 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The pyridine ring system in this compound is the primary chromophore responsible for its UV absorption.

Pyridine itself exhibits characteristic absorption bands in the UV region. nist.gov The substitution of a methyl group on the pyridine ring, as in 3-methylpyridine (B133936), can cause a slight shift in the absorption maxima. nih.gov The electronic spectrum of pyridine and its derivatives typically shows π → π* and n → π* transitions. libretexts.org The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and appear at longer wavelengths. libretexts.org The solvent can also influence the position of these absorption bands. nih.gov

Table 4: Typical UV Absorption Data for Pyridine Derivatives

| Compound | Solvent | λmax (nm) | Transition Type |

| Pyridine | Varies | ~251, ~257, ~263 | π → π* |

| 3-Methylpyridine | Aqueous | No absorption >290 nm | - |

Note: Specific λmax values can vary depending on the solvent and substitution pattern.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then compared to the theoretical percentages calculated from the compound's chemical formula. For this compound (C8H11NO), the theoretical elemental composition can be readily calculated. scbt.comsigmaaldrich.com

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 70.09% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 8.09% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 10.21% |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.66% |

| Total | 137.182 | 100.00% |

Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and elemental composition of the synthesized compound. This technique is often used in conjunction with HRMS to provide comprehensive evidence of a compound's identity.

Computational Chemistry and Molecular Modeling Studies of 2 3 Methylpyridin 2 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule, elucidating its fundamental characteristics.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(3-Methylpyridin-2-yl)ethan-1-ol, DFT calculations, often employing basis sets like 6-31G*, are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. mdpi.com This optimization process minimizes the total energy of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. nanobioletters.com

The electronic structure, also elucidated by DFT, describes the distribution of electrons within the molecule. This includes the calculation of molecular orbitals and their corresponding energy levels, which are crucial for understanding the molecule's reactivity and spectroscopic properties. nih.gov The pyridine (B92270) ring and the ethanol (B145695) substituent significantly influence the electronic distribution, creating a molecule with distinct regions of electron density. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. pearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For molecules with extended π-systems, substituent groups can significantly influence the HOMO and LUMO energy levels, thereby tuning the HOMO-LUMO gap. rsc.org In a related pyridylpyrazole compound, the calculated HOMO-LUMO energy gap was found to be 3.4 eV. mdpi.com

Table 1: Frontier Molecular Orbital Data

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. researchgate.net |

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily a molecule's electron cloud can be deformed.

These descriptors are valuable for predicting the general reactivity trends of this compound in various chemical reactions.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify regions of positive and negative potential. researchgate.net

Typically, red colors indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue colors represent electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.netmdpi.com

Theoretical Thermodynamic Property Calculations

Computational methods can be employed to calculate various thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy of formation. nanobioletters.comnih.gov These calculations are often performed using DFT methods and can be carried out for the molecule in the gas phase. nih.gov

By calculating these properties, it is possible to predict the spontaneity and equilibrium of reactions involving this compound. For instance, the calculated standard molar Gibbs energy of formation can determine the thermodynamic stability of the molecule relative to other isomers or related compounds. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. arxiv.org For this compound, MD simulations can be used to explore its conformational landscape. The ethanol side chain can rotate relative to the pyridine ring, leading to various conformers with different energies. MD simulations can sample these different conformations and determine their relative populations.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, potentially in a solvent like water or ethanol, it is possible to investigate how these molecules interact with each other and with the solvent. arxiv.org This includes analyzing hydrogen bonding patterns involving the hydroxyl group and the pyridine nitrogen, as well as π-π stacking interactions between the pyridine rings. These simulations provide insights into the bulk properties of the substance, such as its solvation characteristics and how it might behave in a condensed phase.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(Pyridin-2-yl)ethanol |

| 2-(1-Methylpiperidin-2-yl)ethanol |

| 2-(6-methylpyridin-2-yl)ethan-1-ol |

| 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one |

| 2-benzoxazolinone |

| 3-methyl-2-benzoxazolinone |

| 6-nitro-2-benzoxazolinone |

| 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one |

Theoretical Studies on Adsorption and Inhibition Mechanisms (e.g., Corrosion Inhibition)

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms by which organic molecules like this compound can act as corrosion inhibitors. These studies investigate the adsorption of the inhibitor molecule onto a metal surface, a critical step in forming a protective barrier against corrosive agents. While direct research on this compound is limited, extensive studies on related pyridine derivatives provide a strong framework for understanding its potential behavior.

The inhibition efficiency of an organic molecule is closely related to its electronic properties. nih.gov Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are calculated to predict inhibition performance. nih.gov A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption and inhibition efficiency. nih.gov Conversely, a lower ELUMO value suggests a higher capacity to accept electrons from the metal surface. A small energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier polarization of the molecule and thus stronger adsorption.

The adsorption of pyridine and its derivatives on various metal surfaces has been a subject of significant research. researchgate.netnau.edu These studies reveal that the mode of adsorption, whether vertical or flat relative to the surface, depends on the specific metal and the functional groups on the pyridine ring. researchgate.net The presence of heteroatoms like nitrogen and oxygen in this compound, with their lone pairs of electrons, along with the π-electrons of the pyridine ring, are key features that facilitate strong adsorption onto metal surfaces. This adsorption can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). nih.gov

Theoretical calculations on similar inhibitor molecules have shown that the adsorption process involves the formation of a stable protective layer on the metal surface. nih.gov The orientation of the inhibitor molecules is such that it maximizes the interaction with the metal atoms. nih.gov For pyridine derivatives, the nitrogen atom is a primary site for interaction with the metal surface. researchgate.net

To illustrate the kind of data generated in these theoretical studies, the following table presents hypothetical quantum chemical parameters for a series of pyridine derivatives, which would be similar to what one would calculate for this compound and its analogs to assess their corrosion inhibition potential.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Predicted Inhibition Efficiency (%) |

| Pyridine | -6.78 | -0.95 | 5.83 | 2.21 | 75 |

| 2-Methylpyridine (B31789) | -6.65 | -0.88 | 5.77 | 2.35 | 82 |

| 3-Methylpyridine (B133936) | -6.70 | -0.90 | 5.80 | 2.28 | 80 |

| 2-(Pyridin-2-yl)ethan-1-ol | -6.55 | -0.92 | 5.63 | 2.50 | 88 |

| This compound | -6.50 | -0.85 | 5.65 | 2.60 | 90 |

Note: The data in this table is illustrative and based on general trends observed for pyridine derivatives. The values for this compound are hypothetical and included for comparative purposes.

Force Field-Based Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its physical and chemical properties, including its ability to interact with a surface. Force field-based methods are computationally efficient techniques used to explore the potential energy surface of a molecule and identify its stable conformers. researchgate.net

For a molecule like this compound, which has rotatable bonds, a number of different spatial arrangements, or conformations, are possible. A conformational search involves systematically or stochastically changing the torsion angles of the rotatable bonds to find all possible low-energy conformations. researchgate.net Force fields such as MMFF94, MM2, MM3, and OPLS have been widely used for the conformational analysis of organic molecules. researchgate.netnih.gov The choice of force field can influence the results, and comparative studies are often performed to determine the most suitable one for a particular class of molecules. nih.gov

The conformational analysis of pyridine derivatives has been a subject of interest. For instance, studies on pyridin-2-yl guanidine (B92328) derivatives have utilized both theoretical calculations and experimental techniques like NMR and X-ray crystallography to understand their conformational preferences. nih.govresearchgate.net These studies have shown that intramolecular hydrogen bonding can play a significant role in dictating the preferred conformation. nih.gov In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group's hydrogen and the nitrogen atom of the pyridine ring, which would significantly influence its conformational landscape.

The results of a force field-based conformational analysis are typically presented as a set of low-energy conformers and their relative energies. This information is vital for understanding how the molecule might present itself for adsorption on a surface.

The following table provides an example of the kind of data that would be generated from a force field-based conformational analysis of this compound, showing the relative energies of different conformers.

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° | 0.00 | 45.2 |

| 2 | 180° | 0.85 | 25.1 |

| 3 | -60° | 1.20 | 18.5 |

| 4 | 0° | 2.50 | 11.2 |

Note: This data is hypothetical and serves to illustrate the output of a conformational analysis study.

Exploration of Biological and Pharmacological Relevance of 2 3 Methylpyridin 2 Yl Ethan 1 Ol and Its Derivatives

Role as Ligands in Biochemical Assays for Receptor Binding or Enzyme Activity

Pyridine (B92270) derivatives are frequently utilized as ligands in biochemical assays to probe receptor binding and enzyme activity. Their ability to interact with biological targets makes them valuable tools in medicinal chemistry for the development of new drugs. nih.gov For instance, certain pyridine derivatives have been synthesized and evaluated for their inhibitory activity against various enzymes. nih.gov The interaction of these ligands with their targets can be quantified, providing crucial data for understanding biological processes and for designing more potent and selective therapeutic agents.

While specific assay data for 2-(3-Methylpyridin-2-yl)ethan-1-ol is not extensively detailed in the provided results, the broader class of pyridine derivatives serves as a testament to their importance in this area. For example, various pyridine-containing compounds have been investigated as inhibitors of enzymes like topoisomerases and kinases. researchgate.netnih.gov The structural and electronic properties of the pyridine ring, along with the nature and position of its substituents, dictate the binding affinity and selectivity for specific receptors or enzyme active sites.

Applications in Drug Discovery and Development

The pyridine core is a privileged scaffold in drug discovery, appearing in over 7,000 existing drug molecules of medicinal importance. rsc.org Its derivatives have been developed to target a wide range of diseases, showcasing the versatility of this heterocyclic system. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyridine derivatives, SAR studies have elucidated key structural features that govern their biological activity. These studies involve systematically modifying the pyridine core and its substituents to understand how these changes affect interactions with biological targets. researchgate.net

For example, in the development of inhibitors for Hedgehog acyltransferase (HHAT), a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines were synthesized and evaluated. nih.govacs.org SAR studies revealed that a central amide linkage, a secondary amine, and a specific stereochemistry at the 4-position of the core are critical for inhibitory potency. nih.govacs.org Specifically, the (R)-enantiomers showed a significant increase in potency compared to their (S)-counterparts, highlighting the importance of the three-dimensional arrangement of atoms for effective binding. nih.govacs.org Furthermore, the addition of a meta-methyl group on an aromatic ring at the 4-position enhanced potency, suggesting a potential π-stacking interaction. acs.org

In another example, SAR studies of pyrimidine (B1678525) derivatives as inhibitors of AP-1 and NF-κB mediated gene expression identified that specific substitutions on the pyrimidine ring were key to their inhibitory activity. researchgate.net

Table 1: SAR Insights for Pyridine-Based Compounds

| Target | Compound Class | Key SAR Findings |

| Hedgehog Acyltransferase (HHAT) | 4,5,6,7-tetrahydrothieno[3,2-c]pyridines | A central amide, a secondary amine, and (R)-configuration at the 4-position are crucial for potency. nih.govacs.org Aryl substituents are well-tolerated at the 4-position. acs.org |

| Neuronal Nitric Oxide Synthase (nNOS) | Substituted 6-phenyl-pyridin-2-ylamines | The presence of dimethylaminoalkyl or dimethylaminoalkoxy side chains contributes to potent inhibition. nih.gov |

| Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) | 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues | Modifications to the pyridine and thiazole (B1198619) rings led to the identification of antagonists with significantly higher potency than the parent compound, MTEP. ebi.ac.uk |

Pyridine derivatives have been successfully developed as inhibitors of various enzymes implicated in disease.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Overproduction of nitric oxide by nNOS is implicated in neurodegenerative disorders and neuropathic pain. rsc.org Consequently, selective inhibitors of nNOS are sought after for therapeutic intervention. Substituted 6-phenyl-pyridin-2-ylamines have been synthesized and shown to be potent and selective inhibitors of human nNOS. nih.gov The design of these inhibitors often involves mimicking the natural substrate, L-arginine, with the pyridine ring serving as a key structural element for interaction with the enzyme's active site. nih.gov Fragment-based approaches have also been used, where fragments like 2-aminopyridine (B139424) are linked to satisfy the pharmacophoric requirements for selective nNOS inhibition. nih.gov

The pyridine nucleus is a common feature in compounds with significant antimicrobial and antiviral properties. mdpi.com The growing issue of drug resistance necessitates the development of new agents, and pyridine derivatives represent a promising class of compounds. benthamscience.comnih.gov

Antimicrobial Activity: Pyridine-containing compounds have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. nih.govresearchgate.net For instance, 2-(methyldithio)pyridine-3-carbonitrile, isolated from Persian shallot, exhibited potent antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The geometry of the pyridine molecule, influenced by its substituents, determines its interaction with specific microbial proteins. mdpi.com The synthesis of novel 3-{[1-pyridin-2-yl methylene]amino}-2-thioxoimidazolidin-4-one analogues has also yielded compounds with notable antimicrobial activity. researchgate.net

Antiviral Activity: Pyridine derivatives have shown efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and coronaviruses. benthamscience.comnih.govmdpi.com The mechanisms of action are diverse, ranging from the inhibition of viral enzymes like reverse transcriptase and polymerase to interference with viral entry and replication. nih.gov The structural versatility of the pyridine scaffold allows for the design of compounds that can target various stages of the viral life cycle. researchgate.netbenthamscience.com

Table 2: Antimicrobial and Antiviral Activity of Pyridine Derivatives

| Compound/Class | Activity | Target Organisms/Viruses |

| 2-(methyldithio)pyridine-3-carbonitrile | Antimicrobial | Bacteria (including MRSA), Candida spp. nih.govresearchgate.net |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Antibacterial | Gram-positive bacteria nih.gov |

| Pyridine-fused and pyridine-containing heterocycles | Antiviral | HIV, HCV, HBV, RSV, CMV benthamscience.comnih.gov |

| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Antiviral | Coronaviruses (HCoV-229E, HCoV-OC43) mdpi.com |

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offer a sophisticated approach to drug action. They can fine-tune receptor activity rather than simply blocking or activating it. Pyridine-containing compounds have been investigated as allosteric modulators for various receptors.

A notable example is the development of noncompetitive antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), a target for treating central nervous system disorders. ebi.ac.uk Analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) were synthesized, leading to the discovery of compounds with significantly enhanced potency as mGluR5 antagonists. ebi.ac.uk These allosteric modulators represent a promising avenue for therapeutic development.

Molecular Docking and In Silico Screening for Prediction of Biological Targets and Binding Modes

Computational methods such as molecular docking and in silico screening are invaluable tools in modern drug discovery. youtube.com These techniques allow for the rapid prediction of how a ligand, such as a pyridine derivative, might bind to a biological target. youtube.comresearchgate.net

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor or enzyme to form a stable complex. youtube.com For pyridine derivatives, docking studies have been used to understand their binding modes and to rationalize their observed biological activities. For example, in the study of nNOS inhibitors, molecular docking helped to visualize how the inhibitors interact with the heme group and key amino acid residues in the enzyme's active site. researchgate.net Similarly, docking simulations of pyridine derivatives with dihydrofolate reductase (DHFR) have been used to predict their potential as anticancer agents. researchgate.net

In Silico Screening: This approach involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. youtube.com This can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. In silico screening of pyridine derivatives has been employed to identify potential inhibitors for various targets. For instance, a chemotype analysis of over 300,000 compounds, including pyridine-containing structures, was performed to identify inhibitors of the MBNL1-r(CUG)12 complex, which is implicated in myotonic dystrophy type 1. plos.org This screening led to the identification of new chemical scaffolds with biological activity. plos.org

These computational approaches, when validated by experimental data, provide powerful insights into the biological and pharmacological relevance of this compound and its derivatives, guiding the design of new and more effective therapeutic agents. youtube.comnih.gov

Bioactivity Profiling of Natural Product Derivatives Containing Pyridineethanol Moieties

The pyridine scaffold is a privileged structure found in a multitude of bioactive natural products, including vitamins, coenzymes, and a diverse range of alkaloids. nih.govnih.gov These natural compounds have inspired the synthesis of derivatives with potent pharmacological properties, spanning antimicrobial, antiviral, cytotoxic, and anti-inflammatory activities. researchgate.netnih.govresearchgate.net The exploration of derivatives containing a pyridineethanol moiety, or its close structural analogues like alkyl-pyridines and pyridyl-methanols, provides significant insight into their therapeutic potential.

Research Findings on Antimicrobial and Antifungal Activity

Derivatives inspired by natural pyridine alkaloids have demonstrated significant efficacy against various microbial pathogens, including drug-resistant strains.

One area of notable success is in the development of antibacterial agents. For instance, synthetic analogs of 3-alkylpyridine alkaloids, which are derived from marine sponges, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net One such compound exhibited a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL and was capable of completely eliminating MRSA within 6 hours of exposure. researchgate.net Other studies have highlighted pyridine derivatives with broad-spectrum antimicrobial activity. For example, certain synthetic pyridine compounds have shown activity against E. coli and Bacillus mycoides with MIC values of 0.0195 mg/mL and 0.0048 mg/mL, respectively. mdpi.com

The antifungal potential of this class of compounds is also significant. A pyridine alkaloid identified as 2-methoxy-4-(2-(2-pyridine)-ethyl) phenol (B47542) showed substantial bioactivity against Candida albicans ATCC 10231, with an MIC of 1.0 mg/mL. nih.gov Similarly, other synthesized pyridine derivatives have demonstrated effectiveness against C. albicans with MIC values as low as 0.0048 mg/mL. mdpi.com

| Compound/Derivative | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| 3-Alkylpyridine Alkaloid Analog | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 - 3.9 μg/mL | researchgate.net |

| Pyridine Derivative (12a) | Escherichia coli | 0.0195 mg/mL | mdpi.com |

| Pyridine Derivative (12a) | Bacillus mycoides | 0.0048 mg/mL | mdpi.com |

| Pyridine Derivative (15) | Escherichia coli | 0.0048 mg/mL | mdpi.com |

| 2-methoxy-4-(2-(2-pyridine)-ethyl) phenol | Candida albicans ATCC 10231 | 1.0 mg/mL | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21e, 21f) | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | Similar to Linezolid | nih.gov |

Cytotoxic and Anti-cancer Activity

The pyridine ring is a key component in several natural anti-cancer agents, such as Camptothecin and fredericamycin A. nih.gov This has spurred research into synthetic derivatives with cytotoxic properties against various cancer cell lines.

A series of 5,6-heteroaromatically annulated pyridine-2,4-diamines were synthesized and evaluated for their in vitro cytotoxic activities. Several of these compounds, including pyrrolo[2,3-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives, showed relatively high cytotoxic activity against human cancer cell lines. nih.gov In another study, thiazole nortopsentin analogues, which incorporate a pyridine-related 5-azaindole (B1197152) moiety, were tested against a full panel of NCI human tumor cell lines. The most active compound demonstrated IC₅₀ values ranging from 5.7 to 10.7 µM and was shown to induce apoptosis and inhibit cyclin-dependent kinase 1 (CDK1). researchgate.net

| Compound/Derivative Class | Target Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Thiazole nortopsentin analogue (6b) | Human Pancreatic Cancer (PATU-T, PDAC3) | 5.7 - 10.7 µM | researchgate.net |

| Benzo[g] annulated pyrido[2,3-b]indolediamines | Various human cancer cell lines | High cytotoxic activity | nih.gov |

| 2-Pyridone derivative (17d) | HCT-116 (Colon Cancer) | 9.3 µM | nih.gov |

| 2-Pyridone derivative (17b) | HeLa (Cervical Cancer) | 10.7 µM | nih.gov |

Other Pharmacological Activities

The structural versatility of pyridine-containing compounds allows for a broad spectrum of other pharmacological applications. A notable example is the development of (Pyridin-2-yl)methanol derivatives as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.gov TRPV3 is implicated in pain sensation, inflammation, and skin disorders. The optimization of a lead compound resulted in a novel antagonist that showed a favorable profile in preclinical models of neuropathic and central pain. nih.gov Furthermore, other research has focused on the anti-fibrotic potential of 2-(pyridin-2-yl) pyrimidine derivatives, with some compounds showing superior activity to the drug Pirfenidone in inhibiting collagen expression in hepatic stellate cells. nih.gov

Catalytic Applications and Coordination Chemistry of 2 3 Methylpyridin 2 Yl Ethan 1 Ol

2-(3-Methylpyridin-2-yl)ethan-1-ol as a Ligand in Metal Complex Synthesis

The presence of both a nitrogen atom within the pyridine (B92270) ring and an oxygen atom in the ethanol (B145695) substituent makes this compound a versatile bidentate ligand. It can coordinate to a metal center through the nitrogen and oxygen atoms, forming stable chelate rings. This chelation enhances the stability of the resulting metal complexes. The coordination can occur with the alcohol in its neutral form or as an alkoxide after deprotonation.

The synthesis of metal complexes with pyridinyl alcohols, including this compound, often involves the reaction of the corresponding pyridinyl alcohol with a metal salt. For instance, nickel(II) complexes have been synthesized by reacting NiCl₂·6H₂O, NiBr₂, or Ni(OAc)₂·4H₂O with pyridinyl alcohols in ethanol at room temperature. mdpi.com Similarly, palladium(II) complexes can be prepared by reacting PdCl₂ with pyridinyl alcohols in ethanol, although this reaction may require heating to proceed at a reasonable rate. mdpi.com Vanadyl complexes have also been synthesized by refluxing VO(SO₄)·5H₂O with two moles of a pyridinyl alcohol in the presence of sodium acetate (B1210297) in ethanol. mdpi.com

The nature of the resulting complex, whether mononuclear or dinuclear, can be influenced by the reaction stoichiometry and conditions. For example, the reaction of NiCl₂ with two molar equivalents of (pyridin-2-yl)methanol leads to the formation of a dinuclear complex, [Ni(μ-Cl){(pyridin-2-yl)methanol}]₂(Cl)₂. researchgate.net

| Metal | Precursor | Ligand | Resulting Complex Type | Reference |

| Nickel(II) | NiCl₂·6H₂O, NiBr₂, Ni(OAc)₂·4H₂O | Pyridinyl alcohols | Mononuclear | mdpi.com |

| Palladium(II) | PdCl₂ | Pyridinyl alcohols | Mononuclear | mdpi.com |

| Vanadyl | VO(SO₄)·5H₂O | Pyridinyl alcohols | Mononuclear | mdpi.com |

| Nickel(II) | NiCl₂ | (Pyridin-2-yl)methanol | Dinuclear | researchgate.net |

Catalytic Activities of Metal Complexes Derived from Pyridinylethanols

Metal complexes derived from pyridinylethanol ligands have demonstrated catalytic activity in a range of chemical transformations, including oxidation and hydrogenation reactions. The specific activity and selectivity of these catalysts are influenced by the nature of the metal center, the coordination environment provided by the ligand, and the reaction conditions.

Oxidation Reactions (e.g., Catechol Oxidation)

The oxidation of catechols to quinones is a significant reaction in both biological and industrial contexts. Metal complexes, particularly those of copper, have been extensively studied as catalysts for this transformation, mimicking the function of the enzyme catechol oxidase. nih.govrsc.org Dinuclear copper(II) complexes featuring bridging phenoxo moieties have shown to be effective catalysts for catechol oxidation. nih.gov The catalytic cycle is proposed to involve the binding of the catechol substrate to the dicopper(II) centers, followed by a two-electron transfer to the metal centers. nih.gov The bridging phenoxo groups can act as Brønsted bases, accepting protons from the catechol and facilitating the oxidation process. nih.gov

While direct studies on this compound complexes in catechol oxidation are not prevalent in the provided search results, the broader class of pyridinyl alcohol-type ligands in complex with metals like manganese, iron, and copper have been screened for oxidation catalysis. nih.gov For instance, a manganese(II) complex with a 2-pyridylmethyl pendant-armed ethylene (B1197577) cross-bridged cyclam ligand was identified as a potential mild oxidation catalyst. nih.gov The study of various metal-dithiocarbamate complexes has also shed light on how the ligand environment affects the catalytic oxidation of catechols. nih.gov

| Catalyst System | Substrate | Key Feature | Outcome | Reference |

| Bis(μ-phenoxo)-bridged dicopper(II) complex | Catechol | Bridging phenoxo moieties act as Brønsted bases | Efficient catechol oxidation | nih.gov |

| Mn(II) complex with 2-pyridylmethyl pendant-armed ligand | General oxidation | Potential labile binding site | Identified as a potential mild oxidation catalyst | nih.gov |

| Metal-dithiocarbamate complexes (Mn, Zn) | N-acetyldopamine | Ligand modifies catalytic activity of metal ion | Catalyzed one-electron oxidation | nih.gov |

Hydrogenation Reactions with Transition Metal Catalysts

The second coordination sphere, the region around the metal's direct coordination sphere, can be engineered to control the activity and selectivity of transition metal catalysts in reactions like hydrogenation. nih.govnih.govacs.org Hydrogen bonding is a key interaction used to modify this second coordination sphere. nih.govnih.govacs.org While the provided information does not detail specific hydrogenation reactions catalyzed by complexes of this compound, the principles of ligand design for hydrogenation catalysis are relevant. The ability of the hydroxyl group of the pyridinylethanol ligand to participate in hydrogen bonding could be exploited to influence substrate binding and reactivity.

Design and Synthesis of Multidentate Ligands Based on Pyridine Ethanol Scaffolds

The pyridine ethanol scaffold serves as a valuable building block for the design and synthesis of more complex multidentate ligands. worktribe.com These ligands can offer enhanced stability and control over the coordination geometry of the resulting metal complexes, which in turn can fine-tune their catalytic properties.

One approach to creating multidentate ligands is through metal-mediated reactions where the initial ligand is transformed in situ. ias.ac.in For example, aromatic ring amination reactions have been used to create new bischelating N,N,N-donors from simpler pyridine-containing ligands. ias.ac.in Another strategy involves the synthesis of Schiff base ligands, which are often formed by the condensation of an amine with a carbonyl compound. For instance, tris-((2-hydroxybenzylidene)aminoethyl)-amine (TrenSal) and its derivatives have been used to synthesize trimetallic complexes. worktribe.com

The flexibility of the pyridine ethanol scaffold allows for the incorporation of various functional groups and structural motifs to create ligands with specific properties. This tailored design is crucial for developing catalysts with high activity and selectivity for a desired chemical transformation. The synthesis of such ligands often involves multi-step organic reactions to build the desired molecular architecture before complexation with a metal ion. mdpi.com

| Ligand Design Strategy | Starting Material/Scaffold | Resulting Ligand Type | Application/Significance | Reference |

| Metal-mediated amination | 2-(phenylazo)pyridine | Bischelating N,N,N-donors | Synthesis of novel ligands with controlled regioselectivity | ias.ac.in |

| Schiff base condensation | tris-(aminoethyl)amine and salicylaldehyde (B1680747) derivatives | Hexadentate (e.g., TrenSal) | Synthesis of multimetallic complexes | worktribe.com |

| Multi-step organic synthesis | Pyridine derivatives | Bitopic ligands | Development of selective receptor antagonists | mdpi.com |

Future Research Directions and Translational Perspectives for 2 3 Methylpyridin 2 Yl Ethan 1 Ol

Development of Scalable and Sustainable Synthetic Approaches for Industrial Applications

The transition of 2-(3-Methylpyridin-2-yl)ethan-1-ol and its derivatives from laboratory-scale synthesis to industrial production necessitates the development of scalable and sustainable manufacturing processes. Traditional methods for creating pyridine (B92270) derivatives, often relying on multi-step cyclocondensation reactions, can be resource-intensive and generate significant waste. rsc.org Future efforts will likely focus on greener, more efficient synthetic strategies that are economically viable and environmentally benign.

Key areas for development include:

Continuous Flow Synthesis: Microreactor technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and higher yields. lgcstandards.com The synthesis of a related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, has been successfully demonstrated in a continuous-flow microreactor, achieving in minutes what required hours in a batch process. lgcstandards.com Applying this technology to the synthesis of this compound could dramatically increase production efficiency and reduce solvent usage.

Catalytic Gas-Phase Reactions: Industrial synthesis of picolines and other pyridine bases often employs gas-phase reactions over heterogeneous catalysts. acs.orgnih.gov Research into novel catalysts, such as phosphorus-modified molecular sieves, aims to improve selectivity and catalyst longevity for reactions involving aldehydes, ketones, and ammonia (B1221849). nih.gov Adapting these large-scale "base synthesis" methods could provide a direct and economical route to the core 3-methylpyridine (B133936) structure.

Sustainable Feedstocks and Solvents: A major push in green chemistry is the use of renewable starting materials and safer solvents. nih.gov Research into synthesizing the pyridine ring from bio-based precursors or using water as a reaction medium is an active area. nih.gov For instance, the industrial preparation of some pyridines utilizes ethanol (B145695) as a key reactant, highlighting a potential pathway from bio-derived resources.

The table below outlines a comparison of traditional and modern synthetic approaches applicable to pyridine derivatives.

| Feature | Traditional Batch Synthesis | Modern Flow Chemistry |

| Scale | Grams to Kilograms | Kilograms to Tons (potential) |

| Heat & Mass Transfer | Often limited, can lead to hotspots | Excellent, highly controlled |

| Safety | Higher risk with large volumes | Inherently safer, small reaction volumes |

| Reaction Time | Hours to days | Seconds to minutes |

| Process Control | Manual or semi-automated | Fully automated and optimized |

| Footprint | Large reactor vessels | Compact, smaller footprint |

Rational Design of Derivatives for Enhanced Biological Selectivity and Potency

The this compound scaffold is a promising starting point for the rational design of new therapeutic agents. Structure-activity relationship (SAR) studies are crucial for optimizing this scaffold to achieve higher potency and selectivity for specific biological targets.

A review of pyridine derivatives reveals that the type and position of functional groups are critical for biological activity. mdpi.com For example, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often enhances antiproliferative activity against cancer cell lines, whereas bulky groups or halogens can have a detrimental effect. mdpi.com This knowledge can guide the modification of this compound.

Future design strategies could involve:

Modification of the Ethanol Side Chain: The terminal hydroxyl group is a prime site for derivatization. It can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers to modulate the compound's polarity, solubility, and ability to interact with biological targets. mdpi.com

Substitution on the Pyridine Ring: Introducing additional substituents to the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. This approach has been used to develop potent antibacterial agents from 3-(pyridine-3-yl)-2-oxazolidinone derivatives, where modifications to a different ring system attached to the pyridine core led to significant improvements in activity. nih.gov

Bioisosteric Replacement and Scaffolding: The pyridine ring itself can be part of a larger, more complex heterocyclic system. In the development of novel anti-fibrosis agents, a 2-(pyridin-2-yl) pyrimidine (B1678525) core was synthesized, demonstrating how the pyridine moiety can be integrated into privileged structures to achieve desired biological effects. bldpharm.com

The following table presents examples of how rational design has been applied to pyridine-containing compounds to yield potent biological activity.

| Parent Scaffold | Derivative Class | Target/Activity | Key Design Principle |

| Pyridine | 3-(Pyridine-3-yl)-2-oxazolidinones | Antibacterial (Gram-positive) | Modification of a secondary ring structure to improve target binding. nih.gov |

| Pyridine | 2-(Pyridin-2-yl) pyrimidines | Anti-fibrosis | Integration of the pyridine into a larger, biologically active pyrimidine framework. bldpharm.com |

| Pyridine | 6-Phenylpyridin-2-yl guanidine (B92328) mimetics | MSK1 Inhibition (Anti-inflammatory) | Rigidification of the molecular structure to create more potent aminobenzimidazole inhibitors. |

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Insights

Understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints are critical for optimizing the synthesis of this compound. Advanced spectroscopic probes that allow for in situ (in the reaction vessel) monitoring provide real-time data without the need for offline sampling, which can alter the reaction conditions. mdpi.compvpcollegepatoda.org

Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. mdpi.comsigmaaldrich.com By inserting a probe directly into the reactor, chemists can continuously collect spectra, tracking the concentration changes of reactants, intermediates, and products as the reaction progresses. mdpi.com

Key applications for the synthesis of this compound include:

Real-Time Kinetic Analysis: In situ spectroscopy allows for the continuous tracking of key reaction species over time, providing a wealth of data to determine reaction rates and orders. mdpi.com This information is invaluable for process optimization and ensuring batch-to-batch consistency.

Intermediate Identification: Many chemical reactions proceed through short-lived, unstable intermediates that are difficult to isolate and study with traditional methods. In situ spectroscopy can detect these transient species, offering crucial insights into the reaction mechanism. sigmaaldrich.comnih.gov

Process Analytical Technology (PAT): In an industrial setting, these spectroscopic tools are a cornerstone of PAT. They enable robust process control, ensuring the reaction stays within its desired parameters, which improves yield, purity, and safety, particularly during scale-up. mdpi.com

The table below compares the advantages and primary uses of different in situ spectroscopic techniques.

| Spectroscopic Technique | Principle | Information Gained | Advantages for Synthesis Monitoring |

| Mid-Infrared (FTIR) | Measures absorption of IR light by molecular vibrations. mdpi.com | Functional group identification, concentration of reactants/products. mdpi.com | Highly specific "fingerprint" region, excellent for tracking known species. mdpi.com |

| Raman Spectroscopy | Measures inelastic scattering of laser light by molecular vibrations. sigmaaldrich.com | Information on covalent bonds, crystal forms, and molecules in aqueous media. | Less interference from water, ideal for aqueous reactions and polymorphism studies. sigmaaldrich.com |

| Near-Infrared (NIR) | Measures overtones and combination bands of molecular vibrations. sigmaaldrich.com | Quantitative analysis of bulk material, particle sizing. | High penetration depth, suitable for heterogeneous mixtures and solid-phase analysis. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Planning

The fields of chemistry and drug discovery are being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets to predict molecular properties, design novel compounds, and plan efficient synthetic routes, significantly accelerating the research and development process. alfachemic.comnih.gov

For a compound like this compound, AI and ML can be applied in several ways:

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. By training on large databases of known active compounds, these models can propose novel derivatives of the this compound scaffold that are optimized for a specific biological target.

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can predict the optimal conditions (e.g., temperature, catalyst, solvent) to maximize the yield and purity of a chemical reaction. This approach can outperform human chemists by exploring a wider range of variables and identifying non-obvious conditions, reducing the number of experiments needed.

Synthetic Route Planning: Retrosynthesis software powered by AI can propose step-by-step pathways to synthesize a target molecule. These tools can suggest more efficient or novel routes that a human chemist might overlook, streamlining the synthesis of complex derivatives.

Property Prediction: Deep learning models can accurately predict a wide range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for a molecule before it is ever synthesized. This allows for the virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing.

Exploration of Novel Catalytic Transformations Utilizing Pyridineethanol-Derived Ligands

The structural features of this compound make it and its derivatives excellent candidates for use as ligands in transition metal catalysis. The pyridine nitrogen acts as a Lewis basic donor, while the ethanol hydroxyl group can either coordinate to the metal center as a neutral donor or be deprotonated to form an anionic alkoxide ligand. alfachemic.com This versatility allows for the formation of stable, well-defined metal complexes with a range of electronic and steric properties. alfachemic.comnih.gov

Future research in this area could focus on:

Synthesis of Novel Metal Complexes: There is renewed interest in complexes of pyridine-based alcohols with transition metals like nickel, copper, palladium, and platinum. alfachemic.com The synthesis of a nickel(II) complex with the closely related 2-(pyridin-2-yl)ethanol, [Ni(NCS)2(C7H9NO)2], has been reported, demonstrating the ability of this ligand type to form stable, octahedral complexes. Exploring the coordination chemistry of this compound with various metals is a promising first step.

Application in Cross-Coupling Reactions: Palladium complexes with pyridine ligands are effective catalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck couplings. acs.orgnih.gov The electronic properties of the pyridine ligand, influenced by substituents, can modulate the catalytic activity. nih.gov Designing derivatives of this compound with different electronic properties could lead to highly efficient and selective catalysts.

Polymerization and Hydrogenation: Pyridine complexes of titanium and vanadium are used as catalysts for olefin polymerization. Furthermore, complexes of other transition metals show activity in hydrogenation reactions. The specific geometry and electronic environment provided by a this compound ligand could offer unique advantages in these transformations.

The table below summarizes the potential catalytic applications for metal complexes derived from pyridine ethanol ligands.

| Catalytic Reaction | Relevant Metals | Role of Pyridine Ethanol Ligand |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Modulates electronics and sterics of the catalytic center to improve yield and selectivity. acs.orgnih.gov |

| Heck Coupling | Palladium (Pd) | Stabilizes the active Pd species and influences the reaction pathway. nih.gov |

| Olefin Polymerization | Titanium (Ti), Vanadium (V) | Forms part of the Ziegler-Natta type catalyst system, controlling polymer chain growth. |

| Hydrogenation | Rhenium (Re), Iron (Fe) | Activates H2 and facilitates its addition to unsaturated substrates. |

| Hydroformylation | Rhodium (Rh) | Controls the regioselectivity of adding a formyl group and hydrogen across a double bond. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Methylpyridin-2-yl)ethan-1-ol, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic coupling between pyridine derivatives and ethanol precursors. For example, describes a high-yield (96–99%) synthesis of structurally similar pyridine-ethanol derivatives using palladium-catalyzed cross-coupling, followed by hydroxylation. Key parameters for optimization include temperature control (70–90°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for pyridine:ethanol precursors). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures minimal byproduct contamination .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and ethanol moiety (δ 3.6–4.0 ppm for CH₂OH).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₈H₁₁NO) with an exact mass of 137.0841 g/mol.

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) detects impurities at levels <0.1%, as per pharmaceutical standards in .

Q. What safety protocols are critical when handling this compound in laboratory settings?